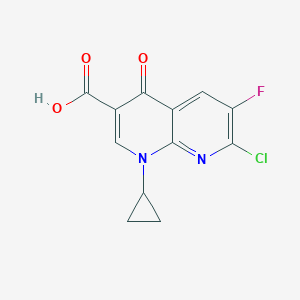

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Descripción general

Descripción

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClFN2O3 and its molecular weight is 282.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the final drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and resealing DNA during replication, and their inhibition leads to DNA damage and ultimately bacterial cell death .

Biochemical Pathways

Fluoroquinolones like ciprofloxacin disrupt DNA replication in bacteria, leading to cell death .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered in the final drug product, ciprofloxacin .

Result of Action

Ciprofloxacin causes DNA damage in bacteria, inhibiting their growth and leading to cell death .

Action Environment

It is known to be sensitive to air . As a chemical intermediate, its stability and reactivity would be crucial in the synthesis of ciprofloxacin .

Actividad Biológica

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, exhibits significant biological activity primarily as an antibacterial agent. This compound is structurally related to well-known antibiotics such as ciprofloxacin and enrofloxacin and has been studied for its efficacy against various bacterial pathogens.

- Molecular Formula : C13H9ClFN3O3

- Molecular Weight : 281.67 g/mol

- CAS Number : 86393-33-1

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound exerts bactericidal effects against a range of Gram-negative and Gram-positive bacteria.

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial properties. It has been shown to be effective against various strains of Salmonella, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these organisms typically range from 0.5 to 8 µg/mL, indicating strong antibacterial efficacy.

Table 1: Antibacterial Activity Against Common Pathogens

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to fluoroquinolones is a significant concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Furthermore, reduced expression of virulence genes in resistant strains has been documented, which may affect their pathogenicity and survival in host environments .

Case Studies

A notable case study highlighted the compound's role in treating infections caused by multi-drug resistant Salmonella. In this study, patients treated with a regimen including the fluoroquinolone derivative exhibited improved clinical outcomes compared to those receiving standard therapies. The study emphasized the importance of this compound in combating resistant bacterial infections in clinical settings .

Safety and Toxicity

While the antibacterial properties are promising, safety assessments indicate potential toxicity concerns. The compound is classified as harmful if swallowed and poses risks to aquatic life with long-lasting effects. Proper handling and disposal measures are recommended to mitigate these risks .

Aplicaciones Científicas De Investigación

Synthesis of Antibiotics

One of the primary applications of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is as an intermediate in the synthesis of Gemifloxacin , a fluoroquinolone antibiotic. This compound has shown efficacy against a range of bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Table 1: Synthesis Pathways for Gemifloxacin

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Reaction with cyclopropyl amine | 46 |

| 2 | Fluorination step | 85 |

| 3 | Final cyclization | 40 |

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities beyond its antibiotic properties. It has been evaluated for:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines due to its ability to interact with metal ions and form complexes that can induce apoptosis .

- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Metal Complex Formation

The presence of multiple functional groups in the compound facilitates its ability to form metal complexes. These complexes can enhance biological activity and stability, making them valuable in drug design. The diketone moiety formed by the ketone and carboxylic acid groups can chelate transition metals, which may improve pharmacological properties .

Case Study 1: Antibacterial Efficacy

A study published in ResearchGate demonstrated that derivatives of this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, indicating its potential use in treating resistant strains .

Case Study 2: Anticancer Research

In another study focused on anticancer applications, researchers synthesized various derivatives of this compound and tested their cytotoxic effects on different cancer cell lines, finding promising results that warrant further exploration .

Propiedades

IUPAC Name |

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c13-10-8(14)3-6-9(17)7(12(18)19)4-16(5-1-2-5)11(6)15-10/h3-5H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNZWNNMJBOZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453583 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100361-18-0 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100361-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the synthesis of DW286?

A1: this compound serves as a crucial starting material in the synthesis of DW286. [] The new synthetic route described in the research utilizes a direct condensation reaction between this compound and a novel pyrrolidine derivative (7) in the presence of benzaldehyde to yield DW286. [] This approach simplifies the synthesis process compared to previous methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.